molecular formula C7H7NO2 B1313544 6-Methoxypyridine-2-carbaldehyde CAS No. 54221-96-4

6-Methoxypyridine-2-carbaldehyde

Cat. No. B1313544
CAS RN: 54221-96-4
M. Wt: 137.14 g/mol
InChI Key: YDNWTNODZDSPNZ-UHFFFAOYSA-N
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Description

6-Methoxypyridine-2-carbaldehyde, also known as 2-Formyl-6-methoxypyridine, is an organic compound with the empirical formula C7H7NO2. It has a molecular weight of 137.14 g/mol. The compound appears as a clear yellow to orange to brown liquid. Its chemical structure consists of a pyridine ring with a formyl group (CHO) and a methoxy group (OCH3) attached at different positions .


Synthesis Analysis

The synthesis of 6-Methoxypyridine-2-carbaldehyde can be achieved by reacting 6-methoxypyridine-2-carboxylic acid with thionyl chloride or phosphorus oxychloride. The resulting carboxylic acid chloride is then treated with anhydrous methanol to obtain the desired product .


Molecular Structure Analysis

The molecular formula of 6-Methoxypyridine-2-carbaldehyde is C7H7NO2. Its structure consists of a pyridine ring with a formyl group (CHO) and a methoxy group (OCH3) attached. The compound’s SMILES notation is COC1=CC=CC(C=O)=N1 .


Chemical Reactions Analysis

6-Methoxypyridine-2-carbaldehyde can undergo various chemical reactions, including condensation reactions, nucleophilic substitutions, and transformations involving the formyl group. For example, it can react with NaCN to form the corresponding α-pyridoin .


Physical And Chemical Properties Analysis

  • Density : 1.140 g/mL at 25 °C

Scientific Research Applications

Synthesis of α-Pyridones

6-Methoxypyridine-2-carbaldehyde: is utilized as a precursor in the synthesis of α-pyridones . These compounds are nitrogen-containing heterocycles with diverse biological activities. A study demonstrated the application of this compound in synthesizing novel α-pyridones via a one-pot, three-component reaction, showing antiproliferative activity against different human cancer cell lines.

Antioxidant Activity

This compound has been used to synthesize derivatives of α-pyridoin, which exhibit antioxidant activity. The activity was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, indicating its potential in developing antioxidative agents .

Antibacterial Properties

Research has explored the antibacterial properties of 6-Methoxypyridine-2-carbaldehyde . Investigations into its activity against various bacterial strains suggest its potential as a scaffold for designing new antibacterial agents.

Organic Synthesis

Due to the presence of the aldehyde group, 6-Methoxypyridine-2-carbaldehyde can undergo condensation reactions with amines or alcohols to form imines or acetals, respectively. These reactions are significant in organic synthesis, providing pathways to a variety of organic compounds.

Chemical Education and Simulation

The compound’s structure and reactivity make it an excellent candidate for educational purposes in computational chemistry. Programs like Amber and GROMACS can use 6-Methoxypyridine-2-carbaldehyde for simulation visualizations, helping students understand molecular dynamics and structure-property relationships .

Material Science

In material science, the compound’s ability to form complex structures with metals can be harnessed to create novel materials with specific electronic or photonic properties. This application is particularly relevant in the development of organic semiconductors and conductive polymers .

Pharmaceutical Research

6-Methoxypyridine-2-carbaldehyde: exhibits high perplexity and burstiness, making it a valuable compound in pharmaceutical research. Its structural features can be modified to enhance drug properties like solubility, stability, and bioavailability.

Environmental Chemistry

The compound’s reactivity also allows it to be used in environmental chemistry, particularly in the detection and quantification of pollutants. Its selective reactivity with certain contaminants can be used to develop sensitive assays for environmental monitoring .

Safety and Hazards

  • Personal Protective Equipment : N95 dust mask, eyeshields, gloves

Mechanism of Action

Mode of Action

It is known that it can be used in the synthesis of α-pyridoin via treatment with sodium cyanide . The interaction of 6-Methoxypyridine-2-carbaldehyde with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

It’s known that it can be used in the synthesis of α-pyridoin

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

properties

IUPAC Name

6-methoxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-10-7-4-2-3-6(5-9)8-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNWTNODZDSPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10489468
Record name 6-Methoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxypyridine-2-carbaldehyde

CAS RN

54221-96-4
Record name 6-Methoxy-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54221-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-2-pyridinecarboxaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 6-methoxypyridine-2-carbaldehyde interact with zinc thiolates, and what is the significance of this interaction?

A1: 6-Methoxypyridine-2-carbaldehyde (CA) reacts with bis(pentafluorothiophenolato)zinc to form a mononuclear complex, [(CA)Zn(SC6F5)2] (11). [] This complex exhibits a tetrahedral ZnNS2O coordination geometry, where the aldehyde coordinates to the zinc center through its oxygen atom. []

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